molecular formula C8H8BrF2N B6157259 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine CAS No. 771573-16-1

2-(4-bromo-2,6-difluorophenyl)ethan-1-amine

Cat. No.: B6157259
CAS No.: 771573-16-1
M. Wt: 236.1
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Description

2-(4-bromo-2,6-difluorophenyl)ethan-1-amine is an organic compound with the molecular formula C8H8BrF2N It is a derivative of phenylethylamine, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-2,6-difluoroaniline.

    Reaction with Ethylene Oxide: The aniline derivative is reacted with ethylene oxide under basic conditions to form the corresponding ethan-1-amine derivative.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors may also be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2,6-difluorophenyl)ethan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The amine group can be oxidized to form the corresponding imine or reduced to form secondary or tertiary amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.

Major Products

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation: Products include imines or nitriles.

    Reduction: Products include secondary or tertiary amines.

    Coupling: Products include biaryl or styrene derivatives.

Scientific Research Applications

2-(4-bromo-2,6-difluorophenyl)ethan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine depends on its specific application:

    Neurological Effects: In medicinal chemistry, the compound may act as a neurotransmitter analog, interacting with receptors in the brain to modulate neurological activity.

    Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.

    Receptor Binding: The compound can bind to various receptors, altering their activity and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2,6-difluoroaniline
  • 2,6-difluoro-4-bromoaniline
  • 4-bromo-2,6-difluorobenzenamine

Uniqueness

2-(4-bromo-2,6-difluorophenyl)ethan-1-amine is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of complex molecules with specific biological or material properties.

Properties

CAS No.

771573-16-1

Molecular Formula

C8H8BrF2N

Molecular Weight

236.1

Purity

95

Origin of Product

United States

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